Cas no 1869897-71-1 (Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate)
![Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate structure](https://www.kuujia.com/scimg/cas/1869897-71-1x500.png)
Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-1449700
- 1869897-71-1
- ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate
- Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate
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- Inchi: 1S/C11H14N2O2S/c1-4-6-8(3)12-11-13-9(7-16-11)10(14)15-5-2/h1,7-8H,5-6H2,2-3H3,(H,12,13)
- InChI Key: CDXUDSAUBYCKQJ-UHFFFAOYSA-N
- SMILES: S1C=C(C(=O)OCC)N=C1NC(C)CC#C
Computed Properties
- Exact Mass: 238.07759887g/mol
- Monoisotopic Mass: 238.07759887g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 79.5Ų
Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1449700-500mg |
ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate |
1869897-71-1 | 500mg |
$877.0 | 2023-09-29 | ||
Enamine | EN300-1449700-50mg |
ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate |
1869897-71-1 | 50mg |
$768.0 | 2023-09-29 | ||
Enamine | EN300-1449700-1.0g |
ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate |
1869897-71-1 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1449700-2500mg |
ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate |
1869897-71-1 | 2500mg |
$1791.0 | 2023-09-29 | ||
Enamine | EN300-1449700-100mg |
ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate |
1869897-71-1 | 100mg |
$804.0 | 2023-09-29 | ||
Enamine | EN300-1449700-1000mg |
ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate |
1869897-71-1 | 1000mg |
$914.0 | 2023-09-29 | ||
Enamine | EN300-1449700-5000mg |
ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate |
1869897-71-1 | 5000mg |
$2650.0 | 2023-09-29 | ||
Enamine | EN300-1449700-10000mg |
ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate |
1869897-71-1 | 10000mg |
$3929.0 | 2023-09-29 | ||
Enamine | EN300-1449700-250mg |
ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate |
1869897-71-1 | 250mg |
$840.0 | 2023-09-29 |
Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate Related Literature
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1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
Additional information on Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate
Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate (CAS No. 1869897-71-1): A Comprehensive Overview
Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate, identified by its CAS number 1869897-71-1, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a complex structure that includes a thiazole core and an amino-pentynyl substituent, has garnered attention for its potential applications in drug discovery and medicinal chemistry. The thiazole ring is a well-known pharmacophore found in numerous bioactive compounds, while the pentynyl group introduces unique reactivity and binding properties. This combination makes Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate a promising candidate for further investigation.
The structural features of Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate contribute to its versatile chemical behavior. The thiazole ring, characterized by its sulfur and nitrogen atoms, is known to exhibit significant biological activity. It is a key component in many therapeutic agents, including antibiotics and antifungals. The presence of the amino group further enhances the compound's potential as a bioactive molecule by allowing for hydrogen bonding interactions with biological targets. Additionally, the pentynyl group, with its triple bond functionality, can participate in various chemical reactions, including cycloadditions and cross-coupling reactions, which are widely used in synthetic organic chemistry.
Recent advancements in pharmaceutical research have highlighted the importance of heterocyclic compounds in drug development. Thiazole derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate represents a novel derivative that combines the favorable properties of thiazole with the unique reactivity of the pentynyl group. This combination has opened up new avenues for designing molecules with enhanced pharmacological properties.
In vitro studies have begun to explore the potential of Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate as an active ingredient in various therapeutic contexts. Initial research suggests that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. The thiazole core is known to interact with biological targets such as proteases and kinases, while the amino-pentynyl moiety can modulate these interactions further. These findings are particularly intriguing given the growing interest in developing anti-inflammatory agents that target multiple pathways simultaneously.
The synthesis of Ethyl 2-[(pent-4-ylnl)amino]-1,3-thiazole-oarboxyrate involves a series of well-established organic reactions. The construction of the thiazole ring typically requires condensation reactions between thioamides and α-haloketones or α-haloaldehydes. The introduction of the amino-pentynyl group can be achieved through nucleophilic substitution or metal-catalyzed coupling reactions. These synthetic strategies highlight the compound's accessibility and make it a valuable scaffold for further derivatization.
One of the most exciting aspects of Ethyl 2-[(*pent_4_yn_2_yla*)amino]-1,3-thiazone-oarboxyrate is its potential for structural diversification. By modifying various functional groups within its framework, chemists can generate a library of derivatives with tailored biological activities. For instance, replacing the ethoxy group at the carboxylic acid position with other leaving groups could lead to new pharmacological entities with improved solubility or metabolic stability. Similarly, altering the pentynyl group to include different substituents could fine-tune interactions with biological targets.
The growing body of evidence supporting the use of heterocyclic compounds in drug development underscores the importance of Ethyl 2-[(*pent_4_yn_2_yla*)amino]-1,3thiazone-oarboxyrate as a research tool. Its unique structural features offer a rich ground for exploration, and ongoing studies are expected to uncover new applications in medicine and biotechnology. As our understanding of its properties continues to expand, this compound is poised to play a significant role in future therapeutic strategies.
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